molecular formula C4H9O5P B1346053 2-(Dimethoxyphosphoryl)acetic acid CAS No. 34159-46-1

2-(Dimethoxyphosphoryl)acetic acid

Cat. No.: B1346053
CAS No.: 34159-46-1
M. Wt: 168.08 g/mol
InChI Key: QOJLTIJRCYTUDQ-UHFFFAOYSA-N
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Description

It is a clear, colorless to yellow liquid that is soluble in organic solvents like alcohol and ether, but only slightly soluble in water . This compound is part of the organophosphorus family, which is known for its diverse applications in various fields.

Mechanism of Action

Target of Action

It has been shown to inhibit the production of inflammatory factors such as tnf-α and il-8 , suggesting that it may interact with pathways involved in inflammation.

Mode of Action

It’s known that the compound inhibits the synthesis of vitamin D3 , which could be a part of its interaction with its targets

Biochemical Pathways

Given its inhibitory effects on the production of inflammatory factors and vitamin d3 synthesis , it can be inferred that it may affect pathways related to inflammation and vitamin D metabolism.

Result of Action

It’s known to inhibit the production of inflammatory factors and the synthesis of vitamin D3 , suggesting that it may have anti-inflammatory effects and impact vitamin D metabolism at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(Dimethoxyphosphoryl)acetic acid plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, (Dimethoxyphosphoryl)acetic acid can interact with other biomolecules such as cytokines, modulating their expression and activity to exert its anti-inflammatory effects .

Cellular Effects

The effects of (Dimethoxyphosphoryl)acetic acid on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, in yeast cells, (Dimethoxyphosphoryl)acetic acid has been shown to induce stress responses and programmed cell death . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, (Dimethoxyphosphoryl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, (Dimethoxyphosphoryl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Dimethoxyphosphoryl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that (Dimethoxyphosphoryl)acetic acid can maintain its stability under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in adaptive responses in cells, such as increased tolerance to its effects .

Dosage Effects in Animal Models

The effects of (Dimethoxyphosphoryl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, such as gastrointestinal irritation and liver damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of (Dimethoxyphosphoryl)acetic acid in clinical applications.

Metabolic Pathways

(Dimethoxyphosphoryl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in its metabolism . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (Dimethoxyphosphoryl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, (Dimethoxyphosphoryl)acetic acid can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

(Dimethoxyphosphoryl)acetic acid is localized in various subcellular compartments, which can affect its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the precise mechanisms of action of (Dimethoxyphosphoryl)acetic acid and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethoxyphosphoryl)acetic acid can be synthesized through the reaction of dimethyl phosphite with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process may also involve purification steps like distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives that have applications in different fields .

Scientific Research Applications

2-(Dimethoxyphosphoryl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxyphosphoryl)acetic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy groups make it more soluble in organic solvents and influence its reactivity in chemical reactions compared to its analogs .

Properties

IUPAC Name

2-dimethoxyphosphorylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLTIJRCYTUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955700
Record name (Dimethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34159-46-1
Record name Acetic acid, 2-(dimethoxyphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethoxyphosphoryl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl(dimethoxyphosphinyl)acetate (18.2 g., 0.1 mole) and 1 N sodium hydroxide (100 ml., 0.1 mole) are combined and stirred at room temperature overnight. The reaction mixture is poured onto AG50W-X2 cation exchange resin (200 ml.) and eluted with double distilled water. The acidic fractions are combined and concentrated in vacuo. The residue is dissolved in dichloromethane, dried over magnesium sulfate and concentrated in vacuo to yield 16.8 g. of product, (dimethoxyphosphinyl)acetic acid, yield quantitative.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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